molecular formula C12H14F3NO3 B2952543 Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate CAS No. 1351621-73-2

Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate

Cat. No.: B2952543
CAS No.: 1351621-73-2
M. Wt: 277.243
InChI Key: ZPYVBNBFYMQSGT-UHFFFAOYSA-N
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Description

Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is a carbamate derivative characterized by a hydroxyethyl backbone and a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound structurally distinct from simpler carbamates like ethyl carbamate (EC) or vinyl carbamate (VC) .

Properties

IUPAC Name

ethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-2-19-11(18)16-7-10(17)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,17H,2,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYVBNBFYMQSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₂H₁₅F₃NO₃
  • Functional Groups : Carbamate, hydroxyl, and trifluoromethyl groups.

These structural elements contribute to its unique physicochemical properties, influencing its biological interactions.

1. Cholinesterase Inhibition

Research indicates that carbamate derivatives, including this compound, exhibit inhibitory effects on cholinesterases (AChE and BuChE). These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a therapeutic target in conditions like Alzheimer's disease.

  • Inhibition Potency : Studies have shown that related compounds demonstrate moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM. Notably, some derivatives exhibit stronger inhibition than established drugs like rivastigmine .

2. Antimicrobial Properties

This compound has also been noted for its antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with microbial membranes.

3. Cytotoxicity and Selectivity

The selectivity index (SI) is an important measure when evaluating the therapeutic potential of compounds. For this compound and its analogs, SI values suggest a balance between efficacy against target enzymes and cytotoxicity:

CompoundIC50 (AChE)IC50 (BuChE)Cytotoxicity (HepG2)Selectivity Index
Ethyl CarbamateTBDTBDTBDTBD
Rivastigmine89.7 µM501 µMModerateLow
Other DerivativesVariesVariesVariesVaries

The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites. The carbamate moiety facilitates reversible binding to cholinesterases, leading to prolonged acetylcholine activity at synapses.

Case Studies

  • In vitro Studies : Various derivatives were synthesized and tested for their cholinesterase inhibition properties. The studies revealed structure-activity relationships that highlight the significance of substituents on the aromatic ring in modulating biological activity .
  • Animal Models : Preliminary studies in animal models have shown promise for these compounds in enhancing cognitive function through cholinesterase inhibition, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Ethyl (4-chloro-2-fluorophenyl)carbamate

  • Structure : Substituted with chloro and fluoro groups on the phenyl ring.
  • Properties : Increased halogen electronegativity enhances polarity but reduces lipophilicity compared to the trifluoromethyl group in the target compound.
  • Applications : Used in pesticidal research but lacks the metabolic stability conferred by the trifluoromethyl group .

Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

  • Structure: Contains a phenoxyphenoxyethyl chain.
  • Properties : Higher molecular weight (MW: 301.3 g/mol) and extended aromaticity improve insecticidal activity but reduce solubility .

Tert-butyl-(2-oxo-1-phenyl-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)carbamate

  • Structure : Incorporates a piperazine ring and trifluoromethylphenyl group.
  • Properties : The tert-butyl carbamate and piperazine moieties confer improved pharmacokinetic profiles, with anticonvulsant activity reported .
  • Comparison : Unlike the target compound’s hydroxyethyl group, this derivative’s piperazine substituent enables interactions with neurological receptors .

Carcinogenic Potential

  • Ethyl Carbamate (EC): Known carcinogen in rodents, inducing liver and lung tumors via metabolic activation to vinyl carbamate (VC) .
  • Vinyl Carbamate (VC): 100-fold more carcinogenic than EC due to rapid epoxidation and DNA adduct (7-(2-oxoethyl)guanine) formation .
  • No direct carcinogenicity data are available in the evidence .

Anticonvulsant and Neuroactive Properties

  • Tert-butyl-(R,S)-(2-oxo-1-phenyl-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)carbamate : Demonstrates anticonvulsant activity (UPLC purity >99%) via modulation of neurotransmitter receptors .
  • Target Compound : The hydroxyethyl group may limit blood-brain barrier penetration compared to piperazine-containing analogues, suggesting divergent therapeutic applications .

Physicochemical Properties

Lipophilicity

  • Measurement : Lipophilicity (log k) for carbamates is often determined via HPLC .
  • Comparison: Compound Substituent log k (Estimated) Ethyl carbamate (EC) Phenyl 0.85 Ethyl (4-chloro-2-fluorophenyl)carbamate 4-Cl, 2-F 1.92 Target compound 4-CF₃, 2-hydroxyethyl 2.35 Fenoxycarb Phenoxyphenoxyethyl 3.10
  • Trend : The trifluoromethyl group increases log k compared to halogens, enhancing membrane permeability .

Hydrogen Bonding and Crystal Packing

  • Carbamates with hydroxy groups (e.g., target compound) form intramolecular hydrogen bonds (N–H⋯O), stabilizing conformations and influencing crystallization .
  • Example : 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate exhibits intermolecular N–H⋯O bonds, creating chains in crystal lattices .

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